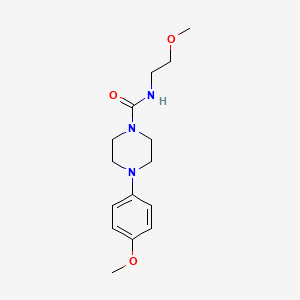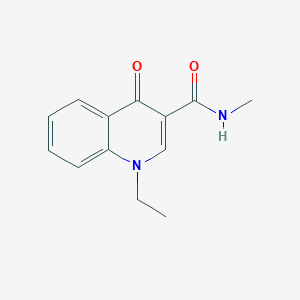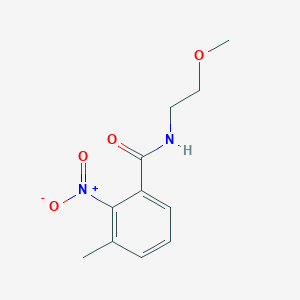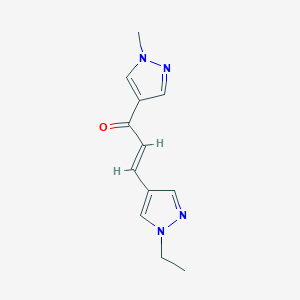
4-(3-bromo-4-methylphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Vue d'ensemble
Description
The study of quinolinediones and their derivatives has garnered interest due to their diverse chemical reactions and potential applications in various fields. The compound shares structural similarities with synthesized quinolinediones, which have been characterized by various spectroscopic techniques and crystallography to understand their properties and applications.
Synthesis Analysis
The synthesis of related quinolinedione compounds typically involves multi-step reactions, starting from selected bromophenyl and methylated precursors. For instance, Xiang et al. (2009) synthesized a related compound through reactions characterized by IR, 1H NMR, and elemental analysis, highlighting the crucial steps in obtaining the desired crystal structure (Xiang, 2009).
Molecular Structure Analysis
Crystallographic analysis plays a pivotal role in determining the molecular structure of quinolinediones. For example, the study by Da et al. (2002) detailed the crystal structure of a related compound, revealing its monoclinic space group and the conformations of its six-membered rings, which provides insights into the molecular arrangement and potential interactions (Da, 2002).
Chemical Reactions and Properties
The chemical reactivity of quinolinediones involves various substitution reactions, as discussed by McOmine et al. (1969), where bromination and nitration were key to modifying the compound's structure and properties (McOmine, Klásek, Kořistek, Sedmera, & Halada, 2003).
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
The chemical structure of compounds related to 4-(3-bromo-4-methylphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been extensively studied for their synthesis and crystal structure characterization. For instance, studies have demonstrated the synthesis and crystal structure of similar compounds, shedding light on their potential applications in material science and pharmaceutical research due to their unique structural features (Wangchun Xiang, 2009). The crystallographic analysis reveals the distorted boat and half-chair conformations of the quinoline ring system, indicating the presence of non-classical hydrogen bonds and π-π interactions which could be pivotal in designing new materials or drug molecules.
Antifungal and Cytotoxic Activities
Research has been conducted on derivatives of quinolinediones, indicating their significant antifungal and cytotoxic activities. For example, a series of 6-(N-arylamino)-7-methylthio-5,8-quinolinedione derivatives exhibited potent antifungal activities against Candida species, with some derivatives showing higher potency than fluconazole (C. Ryu, J. Choi, Sunghoon Kim, 1998). This suggests that modifications to the quinolinedione scaffold could lead to effective antifungal agents. Furthermore, carboxamide derivatives of benzo[b][1,6]naphthyridines, related structurally to quinolinediones, have demonstrated growth inhibitory properties against various cancer cell lines, highlighting the therapeutic potential of this chemical framework (L. Deady, T. Rodemann, L. Zhuang, B. Baguley, W. Denny, 2003).
Coordination Chemistry and Molecular Rearrangements
The quinolinedione structure also plays a significant role in coordination chemistry and molecular rearrangements. Studies have illustrated how quinolinediones can serve as ligands, forming complex structures with metals, which could be beneficial in catalysis and material science. For instance, research on organoplatinum(IV) and palladium(IV) complexes containing intramolecular coordination systems based on the quinolinyl group has provided insights into the structural versatility and potential applications of these complexes in catalysis and as materials (A. Canty, J. Hoare, J. Patel, M. Pfeffer, B. Skelton, Allan H. White, 1999).
Nonlinear Optical Properties
The synthesis of isomeric (E)-[4-(dimethylamino)phenyl]-vinylquinoxalines, which are precursors to new classes of nonlinear optical chromophores, showcases the potential of quinolinedione derivatives in the field of optical materials. These compounds, possessing donor-π-bridge structures, are expected to exhibit high first hyperpolarizability values, indicating their utility in developing advanced optical materials (S. Sharipova, A. A. Gilmutdinova, D. Krivolapov, Zilya R. Khisametdinova, O. Kataeva, A. Kalinin, 2017).
Propriétés
IUPAC Name |
4-(3-bromo-4-methylphenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-10-4-5-11(6-13(10)19)12-7-16(22)20-14-8-18(2,3)9-15(21)17(12)14/h4-6,12H,7-9H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZARHRKIOZHVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-bromo-4-methylphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-(4-acetylphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4583716.png)



![N-ethyl-N'-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4583742.png)
![N-(2-methylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4583753.png)
![methyl 3-(2-chlorobenzyl)-7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4583758.png)
![N-(3-bromophenyl)-N'-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4583777.png)
![2-bromo-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B4583781.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4583806.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4583808.png)
![N-(4-methylphenyl)-N'-(5-{2-[(2-phenoxyethyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4583815.png)